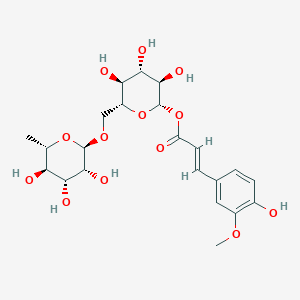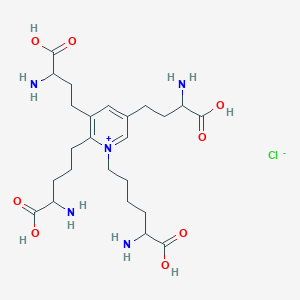
Isodesmosine Chloride Hydrate (Synthetic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodesmosine Chloride Hydrate (Synthetic) is a synthetic compound that belongs to the class of amino acids. It is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications. The compound is often used as a reference standard in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isodesmosine Chloride Hydrate (Synthetic) involves multiple steps, including the reaction of specific amino acid precursors under controlled conditions. The process typically requires the use of protective groups to ensure the selective formation of the desired product. The reaction conditions often involve the use of solvents, catalysts, and temperature control to achieve optimal yields .
Industrial Production Methods
Industrial production of Isodesmosine Chloride Hydrate (Synthetic) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Isodesmosine Chloride Hydrate (Synthetic) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH control .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .
Scientific Research Applications
Isodesmosine Chloride Hydrate (Synthetic) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Isodesmosine Chloride Hydrate (Synthetic) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Isodesmosine Chloride Hydrate (Synthetic) include other amino acid derivatives and hydrates, such as:
Desmosine: Another amino acid derivative with similar structural features.
Hydroxylysine: An amino acid involved in collagen synthesis with comparable properties.
Uniqueness
Isodesmosine Chloride Hydrate (Synthetic) is unique due to its specific structure and properties, which make it particularly valuable in certain applications. Its ability to undergo various chemical reactions and its role as a reference standard in analytical chemistry highlight its distinctiveness compared to other similar compounds .
Properties
Molecular Formula |
C24H40ClN5O8 |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
2-amino-6-[2-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |
InChI Key |
QPBMCXWKTFGHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin](/img/structure/B13403631.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
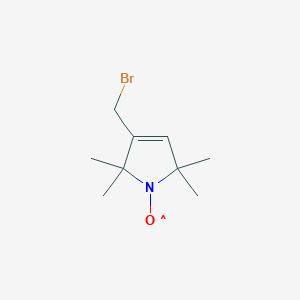
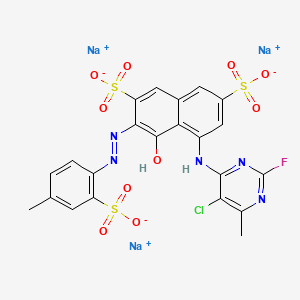
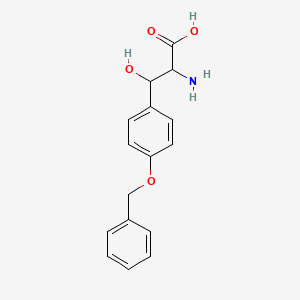
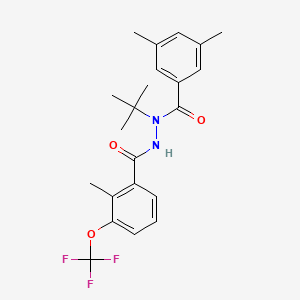
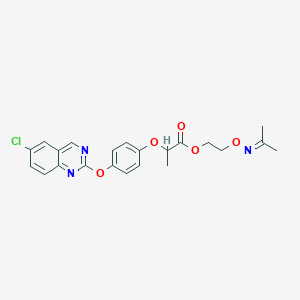
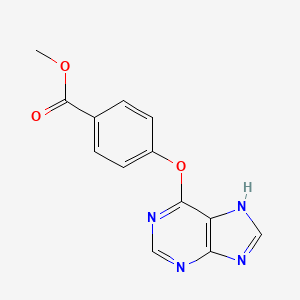
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
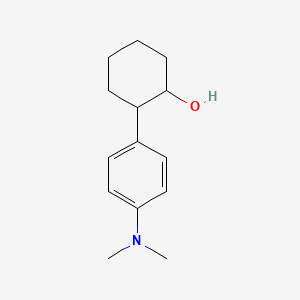
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
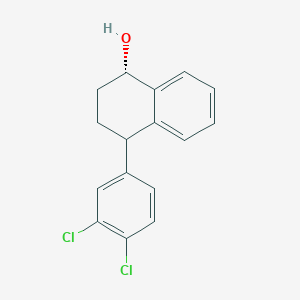
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
